molecular formula C11H19ClN2O3 B2427338 tert-butyl (2S)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate CAS No. 2287247-41-8

tert-butyl (2S)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate

Cat. No. B2427338
CAS RN: 2287247-41-8
M. Wt: 262.73
InChI Key: ZGNUEQDNAAGMNY-QMMMGPOBSA-N
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Description

This compound is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Piperazine derivatives are often used in the synthesis of pharmaceuticals and other organic compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, tert-butyl compounds are often synthesized through reactions involving tert-butyl alcohol . Additionally, piperazine derivatives can be synthesized through various methods, including reactions with chloroacetyl chloride followed by reaction with ammonia .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as NMR spectroscopy, mass spectrometry, and HPLC . These techniques can provide information about the compound’s molecular weight, chemical formula, and structural features.


Chemical Reactions Analysis

The solvolysis of tert-butyl halides is a well-studied reaction . The transition states in the solvolysis of tert-butyl halides are highly dipolar and are strong hydrogen bond acids and strong hydrogen bond bases .


Physical And Chemical Properties Analysis

Physical and chemical properties of a compound can be determined through various methods. For example, the compound’s solubility, melting point, and hydrophobicity can be determined experimentally .

Scientific Research Applications

1. Histamine H4 Receptor Ligands

The compound has been studied as a ligand for the histamine H4 receptor (H4R), showing potential as an anti-inflammatory and antinociceptive agent, supporting the therapeutic use of H4R antagonists in pain management (Altenbach et al., 2008).

2. Chiral Auxiliary in Synthesis

It has been used as a chiral auxiliary in dynamic kinetic resolution, proving effective in the stereoselective alkylation of α-bromo amides with malonic ester enolates, leading to derivatives valuable in synthesizing biologically active compounds (Kubo et al., 1997).

3. Molecular Structure Studies

Investigations into the molecular structure of similar compounds have revealed interesting hydrogen bonding and structural configurations, contributing to the understanding of their chemical properties (Kolter et al., 1996).

4. Synthesis of Pipecolic Acid Derivatives

This chemical has been utilized in the synthesis of pipecolic acid derivatives, showing the versatility of the vinylfluoro group under acidic conditions and its applications in synthesizing various carboxylic acids (Purkayastha et al., 2010).

5. Hydroformylation in Organic Synthesis

The compound has been involved in highly stereoselective hydroformylation processes, producing intermediates for synthesizing homochiral amino acid derivatives, demonstrating its role in organic synthesis and pharmaceutical applications (Kollár & Sándor, 1993).

6. Anticorrosive Properties

Research has also explored its use in anticorrosive applications, particularly for protecting carbon steel surfaces in corrosive environments, highlighting its potential in industrial applications (Praveen et al., 2021).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. For example, some tert-butyl compounds are known to interact with certain proteins .

Safety and Hazards

Safety data sheets (SDS) provide information about the potential hazards of a compound and how to handle it safely. For example, tert-butanol, a related compound, is known to be highly flammable and can cause serious eye irritation .

properties

IUPAC Name

tert-butyl (2S)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O3/c1-8-7-13(9(12)15)5-6-14(8)10(16)17-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNUEQDNAAGMNY-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1C(=O)OC(C)(C)C)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (2S)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate

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